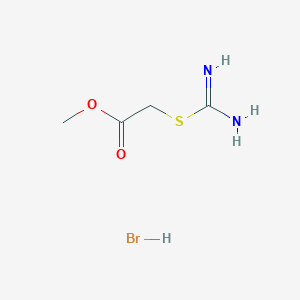![molecular formula C8H10Br2N2S B6349942 {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 133067-70-6](/img/structure/B6349942.png)
{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H10Br2N2S . It has a molecular weight of 326.0514 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2S.BrH/c1-7-4-2-3-5-8 (7)6-12-9 (10)11;/h2-5H,6H2,1H3, (H3,10,11);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 326.0514 . It should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación
Natural Source and Biological Activity : Bromophenol derivatives, similar in structure to the compound , have been isolated from the red alga Rhodomela confervoides. These compounds were studied for their activity against human cancer cell lines and microorganisms, although they were found inactive in these regards (Zhao et al., 2004).
Ionic Liquid Application in Chemical Reactions : The use of ionic liquids, particularly bromide ions, in the form of ionic liquid for nucleophilic displacement reactions to regenerate phenols from aryl alkyl ethers highlights an application in synthetic chemistry. This methodology presents a green chemical approach due to its moderate use of hydrobromic acid (Boovanahalli et al., 2004).
Antibacterial Properties : Bromophenol derivatives from Rhodomela confervoides, structurally related to the compound , have shown moderate antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).
Carbonic Anhydrase Inhibitory Properties : Certain bromophenol derivatives, including natural products, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase enzymes. This research has implications in the development of treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Helicobacter pylori Agents : Compounds structurally similar to "{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide" have been explored for their potential as anti-Helicobacter pylori agents. This research contributes to the development of novel treatments for infections caused by this pathogen (Carcanague et al., 2002).
Antioxidant Activity : Bromophenol derivatives have been isolated and evaluated for their antioxidant activities. These compounds, including some newly identified ones, have shown potent antioxidant properties, suggesting their utility in preventing oxidative deterioration in food and other applications (Li et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as s- (3,4-dichlorobenzyl) isothiourea (a22), act on the rod-shape maintenance mechanism of rod-like bacteria . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar target.
Mode of Action
Based on the action of similar compounds, it can be inferred that it may interact with its targets to disrupt their normal function
Biochemical Pathways
It is known that similar compounds can affect the fundamental process of bacterial cytokinesis , suggesting that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.
Result of Action
It is known that similar compounds can inhibit the formation of the z-ring by the structural protein ftsz, a bacterial homolog of tubulin . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.
Propiedades
IUPAC Name |
(2-bromophenyl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADASRXGBBWYRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-4-[2-(4-chlorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349859.png)
![8-Benzyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349870.png)
![8-Benzyl-4-(3-cyclopentylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349872.png)
![{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349887.png)
![{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349889.png)
![[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6349905.png)
![{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349910.png)
![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)
![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349918.png)
![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)
![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)
